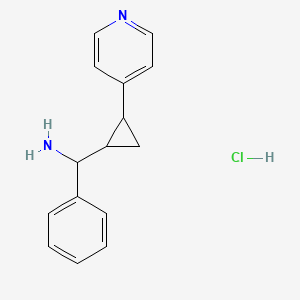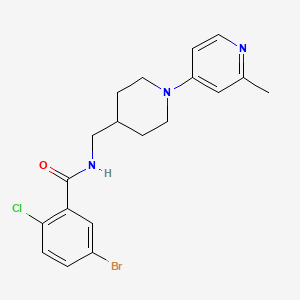
4-(4-Chloro-3-nitrobenzyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Chloro-3-nitrobenzyl)pyridine” is a chemical compound used in organic synthesis . It has a chemical formula of 4-4-(NO₂)C₆H₄CH₂C₅H₄N . It is used in spectroscopic methods for the determination of phosgene and in tests for alkylating agents .
Molecular Structure Analysis
The molecular structure of “4-(4-Chloro-3-nitrobenzyl)pyridine” consists of a pyridine ring attached to a benzyl group that carries a nitro group . The exact 3D structure can be viewed using specific software .
Chemical Reactions Analysis
The chemical reactivity of “4-(4-Chloro-3-nitrobenzyl)pyridine” has been investigated kinetically with mutagenic epoxides . It serves as a bionucleophile model for S(N)2 alkylating agents with high affinity for the guanine-N7 position .
Physical And Chemical Properties Analysis
“4-(4-Chloro-3-nitrobenzyl)pyridine” has a molar mass of 214.22 g/mol . It has a melting point range of 68 - 72 °C .
Scientific Research Applications
Chromatographic Applications
4-(p-Nitrobenzyl)-pyridine has been utilized as a reagent in thin-layer chromatography for the sensitive and selective detection and estimation of specific compounds, such as diazinon and tri-substituted 2-chloro-s-triazines. The reaction products with aza-heterocycles exhibit distinct colors, aiding in the identification of these compounds on chromatograms (Guth & Manner, 1967).
Mutagenicity Studies
The reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine has been correlated with their mutagenicity in bacterial strains, serving as a primary assay in evaluating the mutagenic properties of chemicals. This application highlights the role of 4-(p-nitrobenzyl)-pyridine in toxicological screening (Hemminki & Falck, 1979).
Polymer Science
In polymer science, the conversion of the nitro group in 4-(p-nitrobenzyl)pyridine to an amino group has enabled the synthesis of new poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents. These polymers exhibit potential for various applications due to their physical and thermal properties (Mehdipour-Ataei et al., 2009).
Detection of Alkylating Agents
4-(4-Nitrobenzyl)pyridine serves as a colorimetric indicator for carcinogenic alkylating agents, acting as a DNA model due to its similar reactivity with guanine in DNA. This compound has been applied in the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, and environmental hygiene technology. Efforts to enhance its water solubility, reactive oxygen sites, and steric resemblance to DNA have led to the development of NBP derivatives and materials that modernize the NBP assay for real-time detection of alkylating agents (Provencher & Love, 2015).
Safety and Hazards
“4-(4-Chloro-3-nitrobenzyl)pyridine” is considered hazardous. It may cause skin and eye irritation, and may cause genetic defects . It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas .
properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-2-1-10(8-12(11)15(16)17)7-9-3-5-14-6-4-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNNLKPICIXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC=NC=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-nitrobenzyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2976187.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
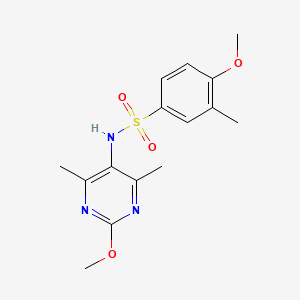
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2976193.png)
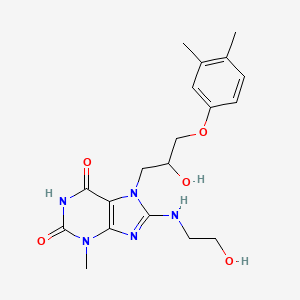

![4-Amino-2-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol](/img/structure/B2976197.png)
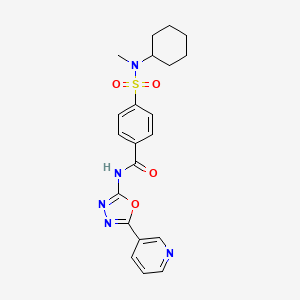

![5,6-dimethyl-3-(propan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2976203.png)
